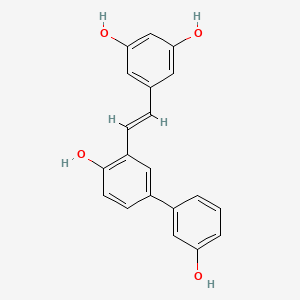
Peli1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peli1-IN-1 is a potent inhibitor of Pellino1, an E3 ubiquitin ligase. Pellino1 is involved in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has shown significant potential in anti-tumor applications .
Métodos De Preparación
The synthesis of Peli1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used in research settings .
Análisis De Reacciones Químicas
Peli1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
Peli1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pellino1 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes such as inflammation, apoptosis, and immune responses.
Medicine: Explored for its potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Pellino1
Mecanismo De Acción
Peli1-IN-1 exerts its effects by inhibiting the activity of Pellino1, an E3 ubiquitin ligase. Pellino1 mediates the ubiquitination of target proteins, which can lead to their degradation or altered function. By inhibiting Pellino1, this compound disrupts these ubiquitination processes, affecting various cellular pathways. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/AKT pathway .
Comparación Con Compuestos Similares
Peli1-IN-1 is unique in its specific inhibition of Pellino1. Similar compounds include other inhibitors of E3 ubiquitin ligases, such as:
MLN4924: An inhibitor of the NEDD8-activating enzyme, which affects the activity of multiple E3 ubiquitin ligases.
Thalidomide: Modulates the activity of cereblon, an E3 ubiquitin ligase substrate receptor.
Lenalidomide: Similar to thalidomide, it modulates cereblon activity and has anti-cancer properties. This compound stands out due to its specificity for Pellino1, making it a valuable tool for studying the unique roles of this E3 ubiquitin ligase
Propiedades
Fórmula molecular |
C20H16O4 |
|---|---|
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
5-[(E)-2-[2-hydroxy-5-(3-hydroxyphenyl)phenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H16O4/c21-17-3-1-2-14(11-17)15-6-7-20(24)16(10-15)5-4-13-8-18(22)12-19(23)9-13/h1-12,21-24H/b5-4+ |
Clave InChI |
YZMSGTAAJTUBNJ-SNAWJCMRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)/C=C/C3=CC(=CC(=C3)O)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)C=CC3=CC(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


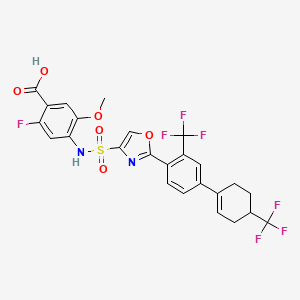
![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
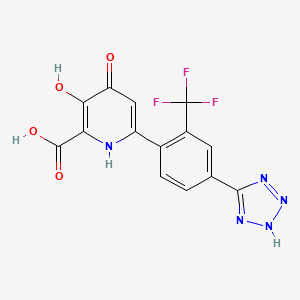




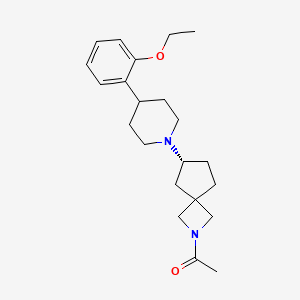
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
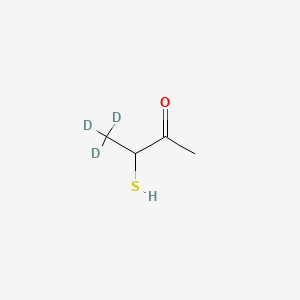
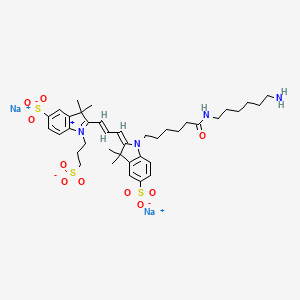
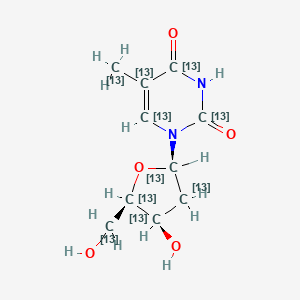

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
